

Potential Biological Activities of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Technical Overview

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Compound of Interest

Compound Name: 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Cat. No.: B563422

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Disclaimer: To date, a specific body of scientific literature detailing the biological activities of **1-(2-Methylnicotinoyl)pyrrolidin-2-one** is not readily available. This technical guide, therefore, presents a comprehensive overview of the potential biological activities of this molecule based on the known pharmacological profiles of its core chemical scaffolds: the nicotinoyl group (a derivative of nicotinic acid) and the pyrrolidin-2-one ring. The information herein is intended for researchers, scientists, and drug development professionals to inform potential avenues of investigation.

Introduction

1-(2-Methylnicotinoyl)pyrrolidin-2-one is a synthetic organic compound that incorporates two key pharmacophores: a substituted nicotinoyl moiety and a pyrrolidin-2-one (or γ -lactam) ring. The diverse biological activities reported for derivatives of both nicotinic acid and pyrrolidin-2-one suggest that this hybrid molecule could exhibit a range of pharmacological effects. This document summarizes the potential therapeutic areas of interest, presents quantitative data from studies on related compounds, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Potential Pharmacological Activities

Based on the activities of structurally related compounds, **1-(2-Methylnicotinoyl)pyrrolidin-2-one** could potentially exhibit the following biological activities:

- **Anti-inflammatory Activity:** Derivatives of both nicotinic acid and pyrrolidin-2-one have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[\[1\]](#)[\[2\]](#)
- **Antimicrobial Activity:** Nicotinic acid derivatives have shown promise as antibacterial and antifungal agents.[\[3\]](#)[\[4\]](#)
- **Enzyme Inhibition:** The pyrrolidin-2-one scaffold is present in inhibitors of various enzymes, including autotaxin.[\[5\]](#)

Data Presentation: Biological Activities of Related Derivatives

The following tables summarize quantitative data for representative nicotinic acid and pyrrolidin-2-one derivatives from the scientific literature.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives (COX Inhibition)[\[1\]](#)

Compound Reference	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (COX-1/COX-2)
3b	10.14	0.09	112.67
3e	12.33	0.08	154.13
4c	15.21	0.06	253.50
4f	18.56	0.05	371.20
Celecoxib	12.14	0.06	202.33
Diclofenac	1.22	0.07	17.43
Indomethacin	0.11	0.21	0.52

Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives[\[3\]](#)

Compound Reference	Staphylococcus epidermidis ATCC 12228 MIC (µg/mL)	Staphylococcus aureus ATCC 43300 (MRSA) MIC (µg/mL)
13 (5-nitrofuranyl substituent)	1.95	7.81

Table 3: Autotaxin Inhibitory Activity of 2-Pyrrolidinone Derivatives[5]

Compound Reference	Autotaxin (ATX) IC ₅₀ (nM)
3k (boronic acid)	50
3l (boronic acid)	120
3m (boronic acid)	180
16 (hydroxamic acid)	700
21 (boronic acid)	35
40b (carboxylic acid)	800

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of nicotinoyl and pyrrolidin-2-one derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[1]

- Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
- Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.
- Procedure:
 - The test compound (dissolved in DMSO) is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer at 25°C for 15 minutes.

- The reaction is initiated by the addition of arachidonic acid.
- The reaction is allowed to proceed for a specified time at 37°C.
- The reaction is terminated by the addition of an acidic solution.
- The concentration of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
- Data Analysis: The IC₅₀ values are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[1]

- Animals: Wistar rats are used.
- Procedure:
 - The initial paw volume of each rat is measured using a plethysmometer.
 - The test compound or reference drug is administered orally.
 - After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.
 - The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.

Antimicrobial Susceptibility Testing (Microdilution Method)[3]

- Microorganisms: Standard strains of bacteria and fungi are used (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*).
- Culture Media: Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

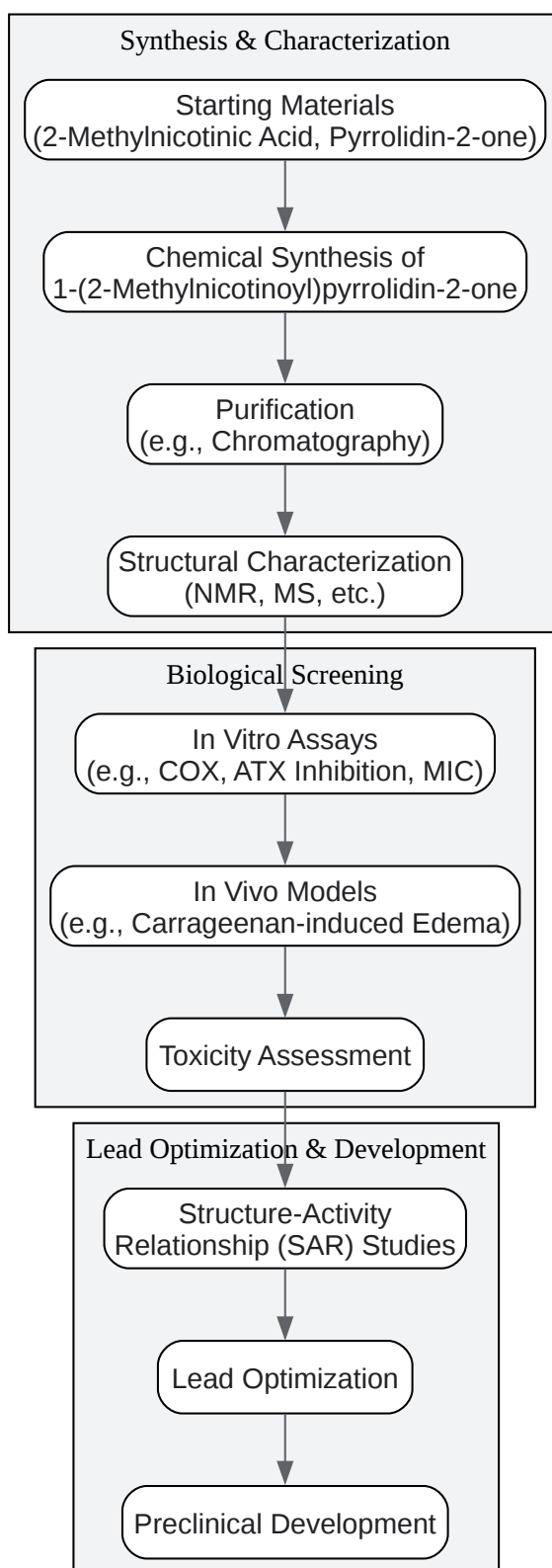
- Procedure:
 - Serial twofold dilutions of the test compounds are prepared in the appropriate culture medium in a 96-well microtiter plate.
 - A standardized inoculum of the microorganism is added to each well.
 - The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

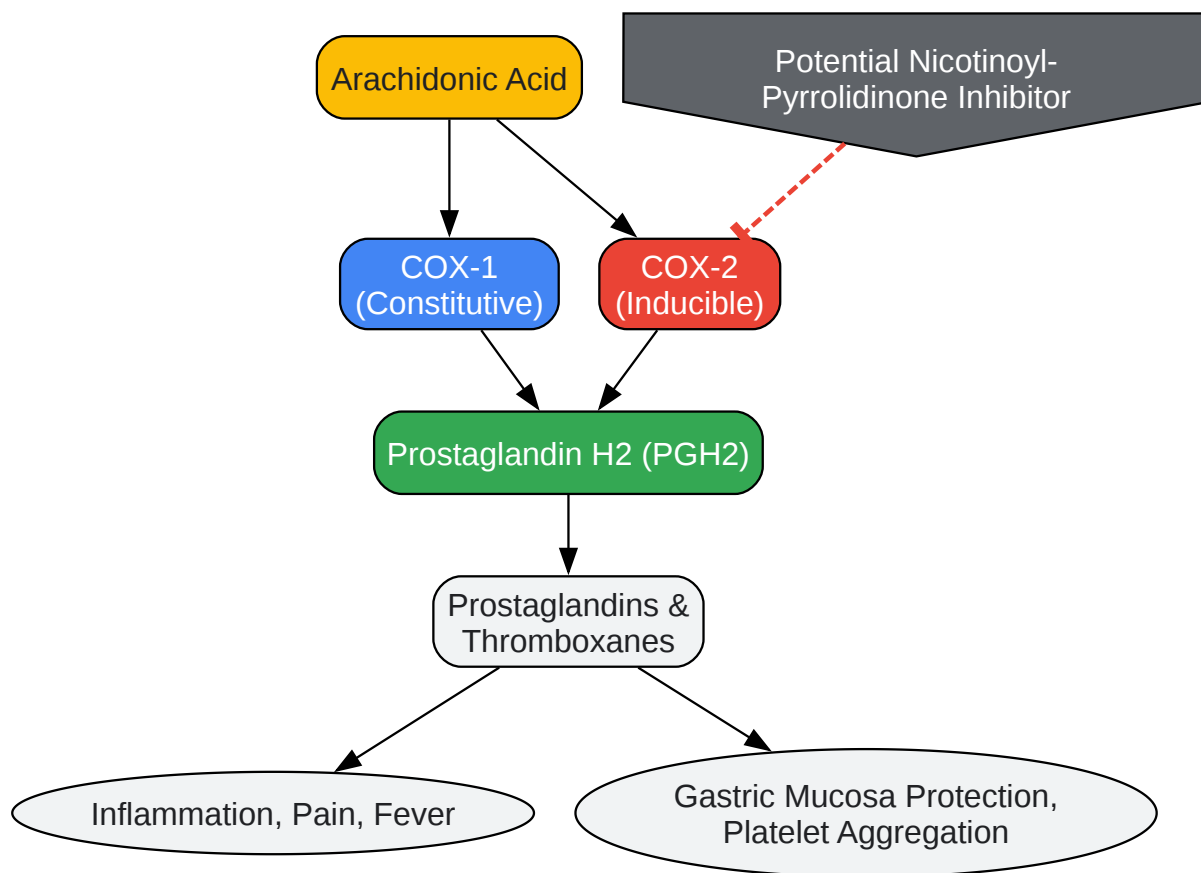
In Vitro Autotaxin (ATX) Inhibition Assay[5]

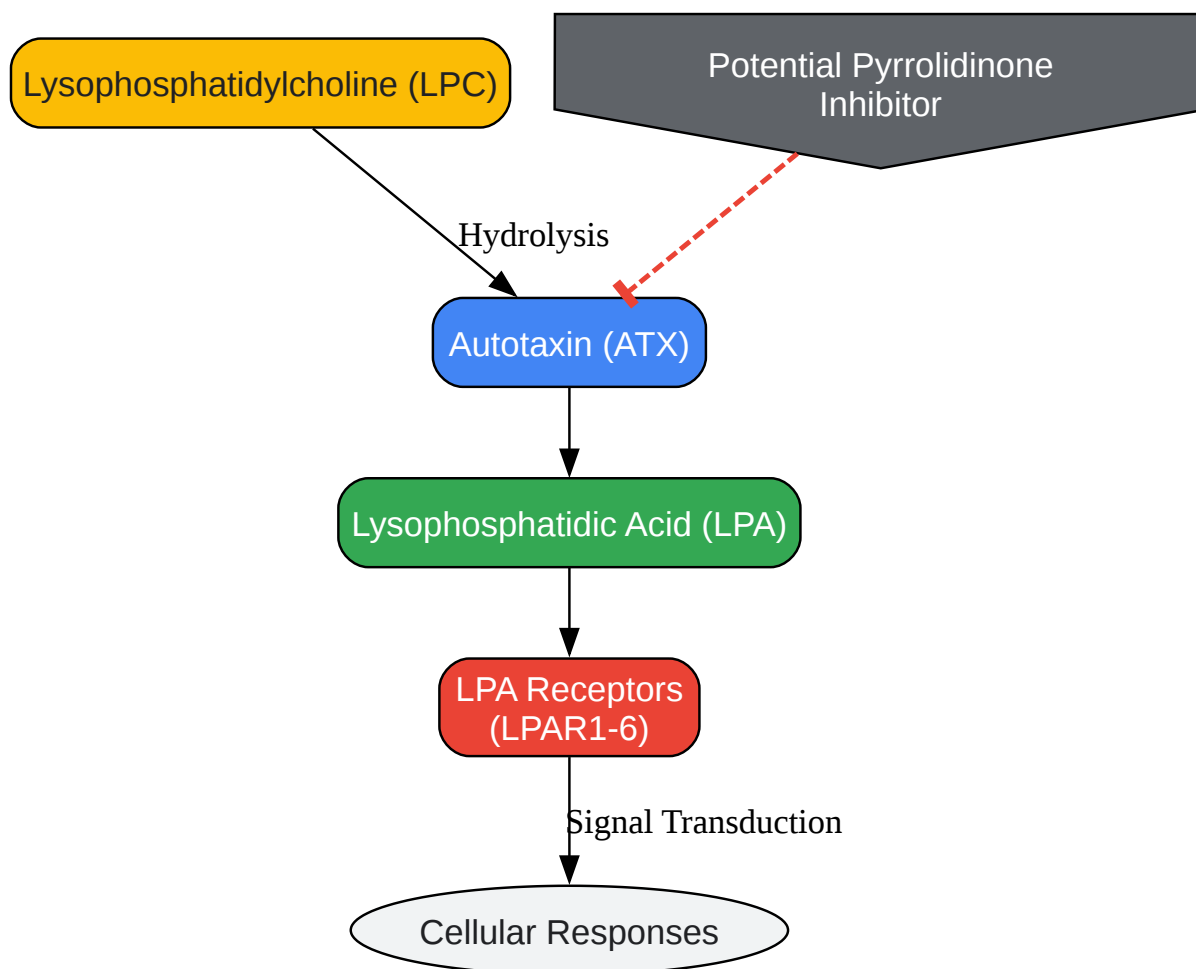
- Enzyme Source: Recombinant human autotaxin.
- Substrate: Lysophosphatidylcholine (LPC).
- Procedure:
 - The test compound is pre-incubated with the ATX enzyme in a suitable buffer.
 - The enzymatic reaction is initiated by the addition of the LPC substrate.
 - The reaction mixture is incubated at 37°C.
 - The amount of choline released is measured using a colorimetric or fluorometric assay.
- Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows







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